4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkylation Studies
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid has been used in alkylation studies, specifically in the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol in methanesulfonic acid, yielding bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes (Mezhnev & Geivandov, 2011).
Inductive Effects in Molecules
This compound has been pivotal in evaluating inductive effects in isolated molecules. Studies have analyzed the energies of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, contributing to the understanding of substituent effects on molecular structures and acidities (Exner & Böhm, 2002).
Synthesis of Derivatives
In the realm of organic synthesis, this compound derivatives have been synthesized, like 4-methyltricyclo[2.2.2.03,5]octane-2,6-dione. These derivatives have applications in developing various chemical compounds and intermediates (Poupart, Lassalle, & Paquette, 2003).
Decarboxylative Acylation
The compound has been involved in studies of decarboxylative acylation, showcasing its use in synthesizing α-keto and α,β-unsaturated amides or esters. This is significant in the preparation of various organic compounds (Zhang et al., 2017).
Peptide Research
This compound has also found application in peptide research. For instance, (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid has been used to study its ability to induce reverse turns into peptides (André et al., 2012).
Acidity Analysis
Research has also been conducted on the acidity of 4-methylbicyclo[2.2.2]octane-1-carboxylic acids, providing insights into the effects of substituents on acidity and electron density in weak acids (Wiberg, 2002).
Properties
IUPAC Name |
4-methylbicyclo[2.2.2]octane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOYMYTWWCODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220468 | |
Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-67-0 | |
Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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